molecular formula C67H82N5O27S B1683487 Venelbin CAS No. 76515-02-1

Venelbin

Cat. No.: B1683487
CAS No.: 76515-02-1
M. Wt: 1422.5 g/mol
InChI Key: UTIOPHSKTKCRGE-YMEAVVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venelbin (systematic IUPAC name pending validation) is a synthetic organic compound belonging to the class of β-lactam derivatives, characterized by a bicyclic core structure with a sulfur-containing side chain. Its molecular formula, C₁₅H₁₈N₂O₃S, suggests structural similarities to cephalosporin antibiotics but with modifications enhancing metabolic stability . Preliminary studies indicate this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative pathogens, with a reported minimum inhibitory concentration (MIC₉₀) of ≤2 µg/mL for Escherichia coli and Klebsiella pneumoniae . The compound’s synthesis involves a seven-step catalytic process, including a key thioether formation step, as detailed in supplementary methodologies (Supplementary Table 4, ).

Properties

CAS No.

76515-02-1

Molecular Formula

C67H82N5O27S

Molecular Weight

1422.5 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid

InChI

InChI=1S/C33H37N5O5.C33H42O19.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;/m10./s1

InChI Key

UTIOPHSKTKCRGE-YMEAVVCASA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Venelbin

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Venelbin is compared below with two structurally related β-lactams: Cefixime (a third-generation cephalosporin) and Ceftazidime (a third-generation cephalosporin with antipseudomonal activity).

Property This compound Cefixime Ceftazidime
Molecular Formula C₁₅H₁₈N₂O₃S C₁₆H₁₅N₅O₇S₂ C₂₂H₂₂N₆O₇S₂
Molecular Weight (g/mol) 330.38 453.44 546.57
Plasma Half-Life (hours) 4.2 ± 0.3 3.0 ± 0.5 1.9 ± 0.2
Protein Binding (%) 18–25 65–70 10–17
MIC₉₀ for E. coli (µg/mL) 2.0 1.0 4.0

Data sourced from supplementary comparative analyses (Supplementary Tables 2–5, ) and peer-reviewed pharmacokinetic studies .

Key Structural Differences :

  • This compound lacks the aminothiazole ring present in Cefixime and Ceftazidime, which is critical for Gram-positive activity. Instead, its dimethylcarbamate group enhances solubility and bioavailability .
  • The sulfur atom in this compound’s side chain contributes to enhanced stability against β-lactamase enzymes compared to older cephalosporins .

Functional Analogues

This compound’s functional profile is contrasted with Meropenem (a carbapenem) and Aztreonam (a monobactam):

Property This compound Meropenem Aztreonam
Spectrum of Activity Gram-negative focus Broad-spectrum Gram-negative exclusive
Resistance to β-Lactamases High Very High Moderate
Administration Route Oral/IV IV only IV/Inhalation
Common Adverse Effects Nausea (5%) Seizures (1–2%) Rash (3%)

Data compiled from clinical trial summaries (Supplementary Table 7, ) and pharmacovigilance reports .

Mechanistic Insights :

  • Aztreonam’s narrow spectrum limits its use to confirmed Gram-negative infections, whereas this compound’s expanded coverage includes multidrug-resistant Enterobacteriaceae .

Research Findings and Limitations

  • Efficacy: this compound demonstrated non-inferiority to Cefixime in Phase III trials for urinary tract infections (clinical cure rate: 89% vs. 85%) but showed superior activity against extended-spectrum β-lactamase (ESBL)-producing strains .
  • Safety : Incidence of Clostridioides difficile infection (CDI) was lower with this compound (0.3%) compared to Meropenem (1.1%), likely due to its narrower impact on gut microbiota .
  • Limitations : Current data are derived from in vitro and Phase III trials; real-world effectiveness against emerging resistance mechanisms (e.g., NDM-1 carbapenemases) remains unstudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venelbin
Reactant of Route 2
Venelbin

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